![molecular formula C23H23FN6O4 B2858464 6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one CAS No. 1251702-65-4](/img/structure/B2858464.png)
6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The molecule also has a fluorine atom attached to the 6th position of the quinazolinone ring, a piperidine ring attached to the 3rd position, and a methylphenylsulfonyl group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, the fluorine atom, the piperidine ring, and the methylphenylsulfonyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the fluorine atom might make the compound more electrophilic, while the piperidine ring might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, while the piperidine ring might influence its basicity .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study highlighted the synthesis of a series of tetracyclic quinolone antibacterials, exploring their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests a potential application of quinazoline derivatives in developing new antibacterial agents (Taguchi et al., 1992).
Antitumor Activity
Research into quinazoline derivatives has also extended to the exploration of their antitumor properties. One study synthesized a new series of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-ones and evaluated them against some bacterial strains, providing a foundation for further investigation into their potential antitumor applications (Geesi et al., 2020).
Structure-Activity Relationship Studies
Another facet of research on quinazoline derivatives involves structure-activity relationship (SAR) studies to understand how variations in their chemical structure influence biological activity. For example, a study on 6-fluoroquinazolines identified compounds with inhibitory activities toward both TNF-α production and T cell proliferation, hinting at their potential in anti-inflammatory and immunomodulatory therapies (Tobe et al., 2003).
Novel Antimicrobial Agents
Research into the antimicrobial properties of quinazoline derivatives has led to the identification of novel compounds with significant activity. For instance, a study synthesized various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones and screened them for antipsychotic and anticonvulsant activities, highlighting the versatility of quinazoline derivatives in developing new antimicrobial agents (Kaur et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O4/c1-12-5-7-15(24)10-16(12)26-22(31)20-21(25)30(29-28-20)11-17-13(2)34-23(27-17)14-6-8-18(32-3)19(9-14)33-4/h5-10H,11,25H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCFLTDBKARCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

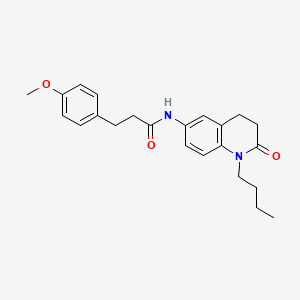
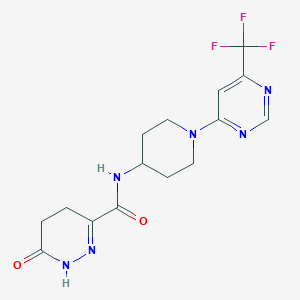
![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
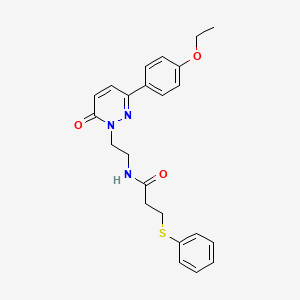
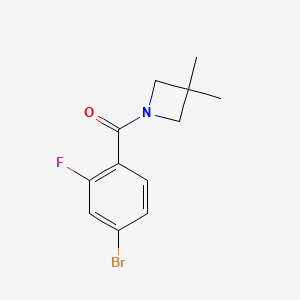
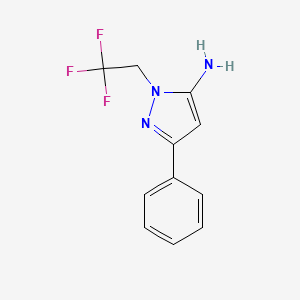
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)
